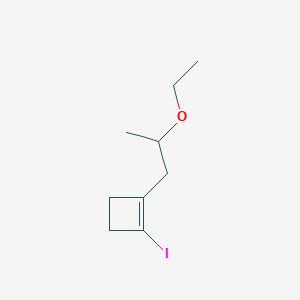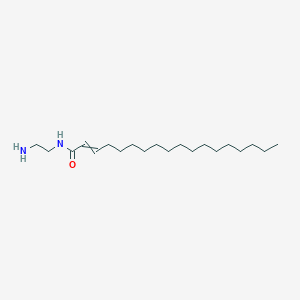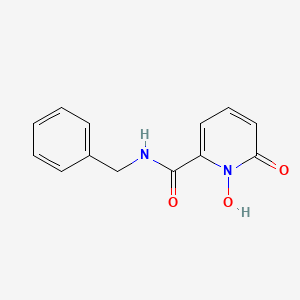-lambda~5~-phosphane CAS No. 113109-83-4](/img/structure/B14309753.png)
[(Diphenylphosphanyl)methylidene](trimethyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable methylidene precursor under controlled conditions. One common method involves the use of Grignard reagents, where the reaction of diphenylphosphine with a methylidene Grignard reagent yields the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Aplicaciones Científicas De Investigación
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, leading to the activation of substrates and the promotion of specific reactions .
Comparación Con Compuestos Similares
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane can be compared with other similar compounds, such as triphenylphosphine and methylenetriphenylphosphorane. While all these compounds contain phosphorus atoms bonded to carbon atoms, (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is unique in its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in forming complexes with various metal ions .
List of Similar Compounds
- Triphenylphosphine
- Methylenetriphenylphosphorane
- Tris(diphenylphosphinomethyl)ethane
Propiedades
Número CAS |
113109-83-4 |
|---|---|
Fórmula molecular |
C16H20P2 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
diphenylphosphanylmethylidene(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C16H20P2/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
Clave InChI |
QKTSHFMVVGWNPB-UHFFFAOYSA-N |
SMILES canónico |
CP(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


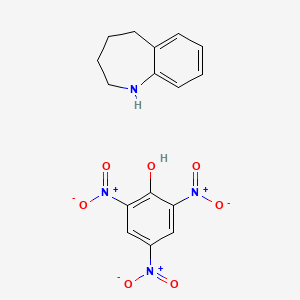
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
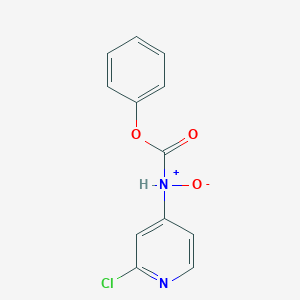
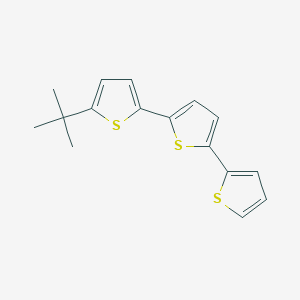

![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
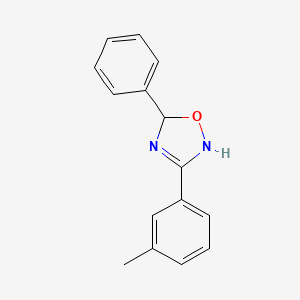
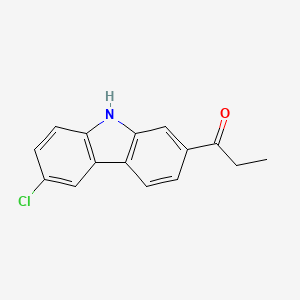
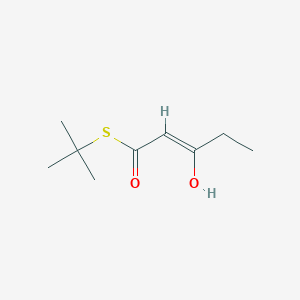
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
